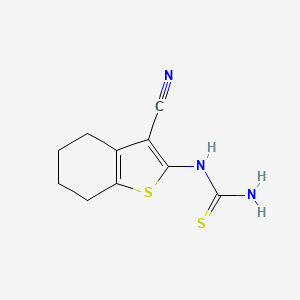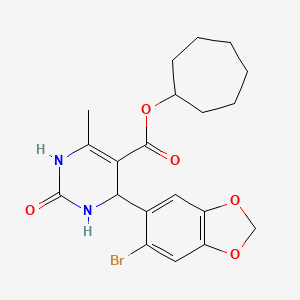
(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiourea is a chemical compound with a unique structure that includes a benzothiophene ring, a cyano group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiourea typically involves the reaction of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the thiourea group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiourea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial properties.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiourea involves its interaction with specific molecular targets. For example, it has been shown to inhibit bacterial DNA helicases and nucleases, which are essential for bacterial replication . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its normal function.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide
- 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Uniqueness
(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiourea is unique due to its combination of a benzothiophene ring and a thiourea moiety, which imparts specific chemical reactivity and biological activity
Properties
Molecular Formula |
C10H11N3S2 |
|---|---|
Molecular Weight |
237.3 g/mol |
IUPAC Name |
(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiourea |
InChI |
InChI=1S/C10H11N3S2/c11-5-7-6-3-1-2-4-8(6)15-9(7)13-10(12)14/h1-4H2,(H3,12,13,14) |
InChI Key |
RXFJFOVXELTSCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=S)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-fluoro-2-methylphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10942538.png)
![7-(4-fluorophenyl)-N-(4-methoxybenzyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10942545.png)
![{1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}[4-(4-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10942557.png)

![(2Z)-3-{5-[(2-methylphenoxy)methyl]furan-2-yl}-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile](/img/structure/B10942564.png)
![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}propanehydrazide](/img/structure/B10942583.png)
![2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4-phenyl-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B10942590.png)
![3-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-2-methylbenzoic acid](/img/structure/B10942595.png)

![N-butyl-4-[(4-chloro-3,5-dimethylphenoxy)methyl]benzamide](/img/structure/B10942603.png)
![(5Z)-5-({5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene)-3-ethyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10942610.png)
![7-(1,3-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B10942614.png)

